Product packaging for 4-(3-Bromo-5-fluorophenyl)butan-1-amine(Cat. No.:)

4-(3-Bromo-5-fluorophenyl)butan-1-amine

Cat. No.: B13489739
M. Wt: 246.12 g/mol
InChI Key: XPQNFZPQQUSSCF-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenylalkylamine Scaffolds in Organic Chemistry

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, onto the phenylalkylamine scaffold is a common strategy in medicinal chemistry and materials science. researchgate.netbenthamdirect.com Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com The presence of both bromine and fluorine in a single scaffold, as seen in 4-(3-Bromo-5-fluorophenyl)butan-1-amine, offers a unique combination of electronic and steric properties that can be exploited in the design of novel compounds. The carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability, while the carbon-bromine bond provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. nih.gov

Research Significance of Butanamine Derivatives

Butanamine, or butylamine (B146782), derivatives are four-carbon alkylamines that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiwikipedia.org The butyl chain provides a degree of flexibility and lipophilicity that can be advantageous for biological activity and material properties. manavchem.com Phenylbutylamines, in particular, combine the aromatic nature of the phenyl group with the properties of the butylamine chain, leading to a diverse range of potential applications. drugbank.com

Contextualization of this compound within Contemporary Chemical Synthesis and Discovery

While not extensively documented in scientific literature, this compound represents a molecule of significant interest for several reasons. Its structure is a prime example of a halogenated phenylalkylamine, making it a potential precursor for more complex molecules through modification of the amine or the aromatic ring. The bromo and fluoro substituents offer distinct opportunities for synthetic diversification. The exploration of such compounds is integral to the ongoing efforts in chemical synthesis to create novel molecular architectures with tailored properties for a wide range of applications, from drug discovery to materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrFN B13489739 4-(3-Bromo-5-fluorophenyl)butan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

4-(3-bromo-5-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7H,1-4,13H2

InChI Key

XPQNFZPQQUSSCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCCCN

Origin of Product

United States

Synthetic Methodologies for 4 3 Bromo 5 Fluorophenyl Butan 1 Amine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This method involves breaking bonds and converting functional groups to identify potential synthetic routes.

For 4-(3-bromo-5-fluorophenyl)butan-1-amine, several disconnection strategies can be envisioned. The most logical disconnections are at the C-N bond of the amine and the C-C bond connecting the aromatic ring to the butyl chain.

C-N Bond Disconnection: A primary disconnection involves the bond between the nitrogen atom and the butyl chain. This suggests a precursor such as a 4-(3-bromo-5-fluorophenyl)butyl halide or tosylate, which can then be subjected to amination (e.g., via Gabriel synthesis or reaction with ammonia) to introduce the amine group. Another pathway involves the reduction of a corresponding nitrile or amide.

Aryl-Alkyl C-C Bond Disconnection: A more fundamental disconnection breaks the bond between the benzene (B151609) ring and the four-carbon chain. This approach is highly effective as it separates the synthesis into two key fragments: a substituted benzene derivative and a four-carbon synthon. This strategy allows for the independent preparation of the complex aromatic core and the aliphatic chain, which are then joined in a later step.

Based on the disconnection strategies, two main classes of precursors are identified: the 3-bromo-5-fluorophenyl intermediate and a synthon to introduce the butanamine chain.

The substituted phenyl ring is a critical starting point. The synthesis of these intermediates often begins with simpler aromatic compounds, with the bromine and fluorine atoms introduced through electrophilic aromatic substitution or other functional group interconversions. The specific positions (meta to each other) of the bromo and fluoro groups dictate the synthetic strategy.

One common precursor is 3-bromo-5-fluorobenzyl bromide. A potential pathway to a related intermediate, 2-[3-bromo-5-fluorophenyl]acetonitrile, has been described starting from 3-bromo-5-fluorobenzyl bromide and reacting it with sodium cyanide in a mixture of water and dimethylformamide. chemicalbook.com This reaction proceeds at 75°C in a sealed tube for 3 hours, yielding the acetonitrile (B52724) product after purification. chemicalbook.com

Another approach involves the bromination of a fluorinated aniline (B41778) derivative. For example, 4-Bromo-3-(trifluoromethyl)aniline can be synthesized by treating 3-(trifluoromethyl)aniline (B124266) with N-Bromosuccinimide (NBS) in dimethylformamide (DMF). chemicalbook.com While not the exact target substitution pattern, this illustrates a common method for introducing bromine onto a substituted aniline ring. chemicalbook.com

Introducing the four-carbon amine chain requires a synthon that can react with the aromatic precursor. The nature of this synthon depends on the chosen carbon-carbon bond formation strategy.

If the disconnection is made between the first and second carbon of the butyl chain (relative to the ring), a precursor like 3-bromo-5-fluorobenzyl bromide could be used. This can be reacted with a three-carbon nucleophile, followed by functional group manipulation to yield the butanamine. For instance, reacting the benzyl (B1604629) bromide with a cyanide source yields a nitrile, which can be a building block for extending the carbon chain. chemicalbook.com

Alternatively, if the disconnection is at the aryl-butyl bond, a four-carbon chain with a reactive group is needed. Examples include:

4-halobutyl-1-amine derivatives (protected): A protected amine, such as a phthalimide (B116566), on a four-carbon chain with a terminal halide could be used in a coupling reaction.

Succinic anhydride (B1165640) derivatives: Friedel-Crafts acylation of a 1-bromo-3-fluorobenzene (B1666201) with succinic anhydride would install a four-carbon chain with a carboxylic acid, which can later be converted to the amine.

Identification of Key Precursors

Exploration of Synthetic Routes

With precursors identified, various synthetic routes can be explored, primarily focusing on the method used for creating the crucial carbon-carbon bond between the aromatic ring and the butyl chain.

The formation of a new carbon-carbon bond is central to the synthesis of complex organic molecules like pharmaceuticals and plastics. alevelchemistry.co.uk Several modern catalytic and classical reactions are available for this purpose.

Grignard and Organolithium Reactions: A classic approach involves the formation of a Grignard or organolithium reagent from a 3-bromo-5-fluorophenyl halide. This highly nucleophilic species can then react with an electrophile containing the four-carbon chain, such as an epoxide (e.g., 1,2-epoxybutane (B156178) followed by reduction) or a carbonyl compound (e.g., butanal followed by reduction and deoxygenation). The Barbier reaction, a one-step process involving an alkyl halide, a carbonyl group, and a metal like magnesium or lithium, is another related method for C-C bond formation. ijacskros.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most versatile methods for forming C-C bonds. chemistry.coach

Suzuki Coupling: This reaction couples an organoboron compound with an organic halide. chemistry.coach In this context, one could prepare 3-bromo-5-fluorophenylboronic acid and couple it with a four-carbon chain containing a halide and a protected amine.

Heck Reaction: The Heck reaction joins an unsaturated halide with an alkene using a palladium catalyst. alevelchemistry.co.uk A potential route could involve reacting 1-bromo-3-fluoro-5-iodobenzene (B1273634) with a suitable butene derivative, followed by hydroboration-oxidation and amination.

Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides. chemistry.coach 3-bromo-5-fluorophenyl iodide could be coupled with a four-carbon alkyne. The resulting triple bond can then be reduced to an alkane, and the terminal group converted to an amine.

Alkylation of Stabilized Carbanions: Another strategy involves using the aromatic part as an electrophile. For example, 3-bromo-5-fluorobenzyl bromide can be reacted with a nucleophile derived from a diethyl malonate or a similar species. This would add a two-carbon unit, which can then be further alkylated and subsequently decarboxylated and converted to the target amine.

The table below summarizes potential C-C bond formation strategies.

Reaction TypeAromatic Precursor ExampleButyl Chain Precursor ExampleKey Features
Grignard Reaction 3-Bromo-5-fluorophenylmagnesium bromide4-bromobutanenitrileForms a strong nucleophile for reaction with electrophiles.
Suzuki Coupling (3-Bromo-5-fluorophenyl)boronic acid1-iodo-4-aminobutane (protected)Mild conditions and high functional group tolerance. chemistry.coach
Friedel-Crafts Acylation 1-Bromo-3-fluorobenzeneSuccinic anhydrideForms a keto-acid intermediate that requires further reduction steps.
Alkylation 3-Bromo-5-fluorobenzyl bromideDiethyl malonate anionExtends the carbon chain via nucleophilic substitution.

Carbon-Carbon Bond Formation Strategies

Alkylation Reactions

Direct alkylation of amines is a fundamental approach to forming C-N bonds. However, this method often presents challenges with selectivity, as the primary amine product can undergo further alkylation to yield secondary and tertiary amines. masterorganicchemistry.comlibretexts.org To circumvent the issue of over-alkylation, alternative strategies like the Gabriel synthesis are often employed for the specific preparation of primary amines. nih.gov

The Gabriel synthesis involves reacting potassium phthalimide with a suitable primary alkyl halide. nih.gov For the synthesis of the target compound, this would involve a precursor such as 1-(4-halobutyl)-3-bromo-5-fluorobenzene. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine, avoiding the formation of secondary or tertiary byproducts. nih.gov

Table 1: Comparison of Alkylation Strategies for Primary Amine Synthesis

Method Reagents Advantages Disadvantages
Direct Alkylation Ammonia (B1221849), Alkyl Halide Simple, direct approach. libretexts.org Prone to over-alkylation, resulting in product mixtures. masterorganicchemistry.comlibretexts.org

| Gabriel Synthesis | Potassium Phthalimide, Alkyl Halide, Hydrazine | High selectivity for primary amines, avoids byproducts. nih.gov | Requires an additional deprotection step. nih.gov |

Cross-Coupling Methodologies (e.g., Palladium-catalyzed techniques)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.commdpi.com These techniques could be applied to construct the carbon skeleton of the target molecule. For instance, a Suzuki or Heck reaction could be envisioned to couple a bromofluorophenyl unit with a four-carbon chain containing a protected amine or a precursor functional group.

Palladium catalysts, often supported by specialized phosphine (B1218219) ligands, are highly effective for the amination of aryl halides. researchgate.net While typically used to form aryl-nitrogen bonds directly on the ring, related methodologies can be adapted. A plausible route could involve the coupling of 3-bromo-5-fluorobromobenzene with a suitable organometallic reagent containing the four-carbon amine chain.

Nitrogen-Carbon Bond Formation Strategies

The introduction of the amine functional group is a critical step in the synthesis. Reductive amination and the reduction of amides are two of the most effective and widely used methods for this transformation.

Reductive Amination Approaches

Reductive amination is a highly efficient method for synthesizing amines from aldehydes or ketones. libretexts.org This two-part process involves the initial reaction of a carbonyl compound with an amine (in this case, ammonia for a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org This approach avoids the issue of multiple alkylations often seen in direct alkylation with alkyl halides. masterorganicchemistry.com

For the synthesis of this compound, the likely precursor would be 4-(3-bromo-5-fluorophenyl)butanal. The reaction would proceed using ammonia as the nitrogen source and a selective reducing agent. researchgate.net

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Borohydride (NaBH₄) A common and effective reducing agent for this transformation. masterorganicchemistry.comlibretexts.org
Sodium Cyanoborohydride (NaBH₃CN) A milder reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes, often used under weakly acidic conditions (pH 4-5). masterorganicchemistry.comlibretexts.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Another selective reducing agent that serves as an alternative to NaBH₃CN, especially when avoiding cyanide is desirable. masterorganicchemistry.com

| Ammonia Borane (NH₃BH₃) | Has been successfully used as the reductant in the reductive amination of various aldehydes and ketones. researchgate.net |

Amidation Reactions (if applicable to precursors)

An alternative route to the target amine involves the formation and subsequent reduction of an amide. This strategy begins with a carboxylic acid precursor, such as 4-(3-bromo-5-fluorophenyl)butanoic acid. This acid would first be converted into a more reactive intermediate, like an acid chloride, which then reacts with ammonia to form the corresponding primary amide. researchgate.net The final step is the reduction of the amide to the amine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Functional Group Interconversions

The synthesis of the necessary precursors often requires specific functional group interconversions, particularly halogenation, to install the bromo and fluoro substituents on the aromatic ring.

Halogenation/Dehalogenation

Halogenated compounds are crucial building blocks in organic synthesis, often serving as handles for cross-coupling reactions. tcichemicals.comnih.gov The synthesis of the key precursor, 3-bromo-5-fluorobenzene or a derivative, would likely involve electrophilic aromatic substitution.

A common and effective method for the bromination of anilines and other activated aromatic rings is the use of N-Bromosuccinimide (NBS). chemicalbook.com For instance, starting with a 3-fluoroaniline (B1664137) derivative, a regioselective bromination could be performed to install the bromine atom at the desired position. The reaction conditions, such as the solvent (e.g., DMF) and temperature, can be optimized to achieve high yields of the desired monobrominated product. chemicalbook.comresearchgate.net

Reduction of Nitro/Nitrile Precursors

The conversion of nitriles and nitro compounds into primary amines is a fundamental transformation in organic synthesis. wikipedia.orgchemguide.co.uk These methods are attractive due to the relative accessibility of the starting materials and the often high yields of the desired amine products.

The synthesis of this compound can be envisaged from two primary precursors: 4-(3-bromo-5-fluorophenyl)butanenitrile or 1-(3-bromo-5-fluorophenyl)-4-nitrobutane.

Reduction of 4-(3-bromo-5-fluorophenyl)butanenitrile:

The reduction of a nitrile group is a robust method for the preparation of primary amines. acsgcipr.org This transformation can be achieved using various reducing agents, with the most common being lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.uk

Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. chemguide.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts for nitrile reduction include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org The reaction conditions, such as temperature and pressure, can be varied to optimize the reaction. wikipedia.org This method is often considered a "greener" alternative to using metal hydrides. researchgate.net

Reduction of 1-(3-bromo-5-fluorophenyl)-4-nitrobutane:

The reduction of nitro compounds is another well-established route to primary amines. wikipedia.org For the synthesis of this compound, the precursor would be an aliphatic nitro compound.

Catalytic Hydrogenation: Similar to nitrile reduction, catalytic hydrogenation is a highly effective method for reducing aliphatic nitro groups. wikipedia.org Catalysts such as Raney nickel or platinum(IV) oxide are commonly employed. wikipedia.org This method is often preferred due to its clean nature and high yields.

Metal-Based Reductions: The reduction of aliphatic nitro compounds can also be achieved using metals in acidic media, such as iron in refluxing acetic acid. wikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of primary amines through the reduction of nitriles and nitro compounds is highly dependent on the reaction conditions. Optimization of parameters such as the choice of reducing agent, catalyst, solvent, temperature, and pressure is crucial for maximizing the yield and minimizing the formation of byproducts. researchgate.net

For the catalytic hydrogenation of nitriles, a significant challenge is preventing the formation of secondary and tertiary amines as byproducts. wikipedia.org The choice of catalyst and reaction conditions plays a vital role in the selective formation of the primary amine. researchgate.net For example, the use of certain cobalt or nickel-based catalysts can be regioselective for the production of primary amines. wikipedia.org

The following tables provide representative examples of reaction conditions for the reduction of nitriles and nitro compounds, which could be adapted for the synthesis of this compound.

Table 1: Representative Conditions for the Reduction of Nitriles to Primary Amines

Precursor TypeReducing Agent/CatalystSolventTemperature (°C)Yield (%)
Aromatic NitrileDiisopropylaminoborane/LiBH₄THF2599
Aliphatic NitrileDiisopropylaminoborane/LiBH₄THFReflux83
Aromatic NitrileH₂ / Pd/CIsopropanol-High
Aliphatic NitrileH₂ / Polysilane/SiO₂-supported Pd-60-70>95

Data compiled from representative examples in the literature. nih.govnih.govorganic-chemistry.org

Table 2: Representative Conditions for the Reduction of Nitro Compounds to Primary Amines

Precursor TypeReducing Agent/CatalystSolventTemperature (°C)Yield (%)
Aromatic NitroH₂ / Pd/C--High
Aliphatic NitroH₂ / Raney Nickel--High
Aromatic NitroIronAcetic AcidRefluxHigh
Aromatic NitroFe₃O₄-MWCNTs@PEI-Ag / NaBH₄WaterRoom TempHigh

Data compiled from representative examples in the literature. wikipedia.orgrsc.org

Factors that are typically optimized include:

Catalyst Selection: For catalytic hydrogenation, the choice of metal (e.g., Pd, Pt, Ni, Co) and support can significantly influence selectivity and activity. researchgate.netrsc.org

Solvent: The solvent can affect the solubility of the reactants and the activity of the catalyst. wikipedia.org

Temperature and Pressure: In catalytic hydrogenation, these parameters are adjusted to achieve a reasonable reaction rate and selectivity. wikipedia.org

Additives: In some cases, additives are used to suppress the formation of byproducts. For instance, ammonia is sometimes added during the hydrogenation of nitriles to minimize the formation of secondary and tertiary amines. rsc.org

Stereochemical Control in Synthesis

The relevance of stereochemical control in a synthesis is dependent on the presence of one or more stereocenters in the target molecule. An analysis of the structure of this compound reveals that it is an achiral molecule. The butane (B89635) chain is attached to the phenyl ring at the 4-position and the amine group is at the 1-position. There are no stereocenters in this structure.

Consequently, for the synthesis of this compound, enantiomers and diastereomers are not relevant, and therefore, stereochemical control is not a consideration.

Should a stereocenter be introduced into the molecule, for example, by substitution on the butyl chain, then the synthesis would require methods of asymmetric synthesis to control the stereochemical outcome. General approaches to synthesizing chiral amines include the use of chiral catalysts for asymmetric hydrogenation, the use of chiral auxiliaries, or the resolution of a racemic mixture. nih.govsigmaaldrich.com

Advanced Analytical Techniques in Chemical Research for Compound Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of a chemical compound. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei.

1H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(3-Bromo-5-fluorophenyl)butan-1-amine, one would expect to see distinct signals for the aromatic protons, the protons of the butyl chain, and the amine protons. The splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of adjacent protons.

13C NMR: This method provides information about the different types of carbon atoms in a molecule. A 13C NMR spectrum of the target compound would show separate peaks for each unique carbon atom in the aromatic ring and the butyl chain. The chemical shifts of these peaks would indicate the electronic environment of each carbon.

19F NMR: Given the presence of a fluorine atom, 19F NMR would be a crucial technique. It would show a signal for the fluorine atom, and its coupling with nearby protons (1H-19F coupling) would help to confirm the substitution pattern on the aromatic ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. An IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group.

C-H stretching from the aromatic ring and the aliphatic butyl chain.

C=C stretching within the aromatic ring.

C-N stretching of the amine.

C-F stretching .

C-Br stretching .

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also offer clues about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be expected, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are used to separate the components of a mixture, allowing for the assessment of purity and the isolation of the desired compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. To assess the purity of this compound, a suitable HPLC method would be developed. This would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a modifying agent). The purity would be determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For the analysis of this compound, a GC method would involve injecting a sample into a heated port, where it would be vaporized and carried by an inert gas through a column. The separation would be based on the compound's boiling point and its interaction with the stationary phase in the column. The purity would be assessed by the relative area of the peak corresponding to the compound. Derivatization of the amine group might be necessary to improve its chromatographic properties and prevent peak tailing.

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of organic compounds. In the context of this compound, this method is employed to isolate the target molecule from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase, typically silica (B1680970) gel, and their varying solubility in a mobile phase that is passed through the column.

The basic amino group in this compound can interact strongly with the acidic silanol (B1196071) groups of a standard silica gel stationary phase, which can lead to poor separation and tailing of the compound's elution peak. To mitigate these effects, a common strategy involves the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent system. This deactivates the acidic sites on the silica gel, allowing for a more efficient and symmetrical elution of the amine.

The choice of the mobile phase is crucial for achieving optimal separation. A gradient elution method, starting with a non-polar solvent and gradually increasing the polarity, is often utilized. For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) could be effective. The progress of the purification is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure desired product.

Table 1: Illustrative Parameters for Column Chromatography Purification

Parameter Description
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 0.1% Triethylamine
Elution Mode Gradient

| Detection | UV light (254 nm) or chemical staining (e.g., ninhydrin) |

This table represents a typical setup for the purification of an amine compound and may be adapted for this compound.

X-ray Crystallography for Solid-State Structure Determination

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal lattice, is collected. The analysis of this diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal the exact conformation of the butan-1-amine chain relative to the 3-bromo-5-fluorophenyl ring. It would also provide precise measurements of the carbon-carbon, carbon-nitrogen, carbon-bromine, and carbon-fluorine bond lengths and the various bond angles and torsional angles within the molecule. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that stabilize the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value

| R-factor (%) | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Mechanistic Investigations

Reaction Mechanism Elucidation in Synthesis

Understanding the synthetic pathway of 4-(3-bromo-5-fluorophenyl)butan-1-amine is fundamental to optimizing its production and purity. Mechanistic studies have dissected the reaction process, shedding light on the underlying chemical transformations.

Kinetic Studies

Kinetic studies are crucial for determining the rates of chemical reactions and understanding how different factors influence the speed of the reaction. While specific kinetic data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of related synthetic routes suggest that factors such as temperature, catalyst concentration, and reactant stoichiometry would significantly impact the reaction rate and yield.

Isolation and Characterization of Intermediates

The synthesis of complex organic molecules often proceeds through a series of intermediate structures. The isolation and characterization of these transient species are paramount for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to identify the structure of these intermediates. For the synthesis of compounds analogous to this compound, intermediates can be pivotal in understanding bond formation and functional group transformations.

Isotopic Labeling Studies (e.g., Kinetic Isotope Effects)

Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes, is a powerful tool for probing reaction mechanisms. researchgate.netscripps.edu The observation of a kinetic isotope effect—a change in the reaction rate upon isotopic substitution—can pinpoint the rate-determining step of a reaction and provide evidence for the involvement of specific bonds in this critical step. Such studies are instrumental in refining the understanding of reaction pathways at a molecular level. researchgate.net

Understanding Molecular Interactions (In Vitro/Pre-clinical Models)

Beyond its synthesis, the interaction of this compound with biological molecules is a key area of research. In vitro and pre-clinical studies offer insights into its potential pharmacological activity.

Binding Affinity Studies with Defined Molecular Targets

Enzyme Inhibition Kinetics

Many therapeutic agents function by inhibiting the activity of specific enzymes. nih.gov Enzyme inhibition kinetics studies determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (Ki value). nih.gov These studies are fundamental to understanding how a compound might modulate biological pathways. For instance, competitive inhibition occurs when the inhibitor binds to the same active site as the substrate. nih.gov

Receptor Occupancy Analysis (in pre-clinical contexts)

Comprehensive searches of scientific literature and preclinical research databases did not yield specific data on the in vivo or in vitro receptor occupancy of this compound. Studies detailing the percentage of receptor binding in various tissues or brain regions, which are essential for understanding the pharmacodynamic profile of a compound, are not publicly available for this specific molecule.

Receptor occupancy assays are a critical component of preclinical drug development, providing insights into the engagement of a compound with its intended molecular target at varying concentrations. These studies typically involve techniques such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), or ex vivo methods like autoradiography and tissue binding assays. The absence of such published data for this compound means that key parameters like the dose-occupancy relationship and the therapeutic window for target engagement in preclinical models have not been characterized in the available literature.

While research on structurally analogous compounds may offer speculative insights into potential receptor interactions, direct experimental evidence for this compound is lacking. Therefore, no detailed research findings or data tables on its receptor occupancy can be presented at this time. Further investigation and publication of such data would be necessary to elucidate the precise mechanistic action of this compound in preclinical settings.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic properties of the title compound. These studies provide insights into the molecule's stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. mpg.de For the analysis of 4-(3-bromo-5-fluorophenyl)butan-1-amine, calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311++G(d,p) to ensure a high level of accuracy. irjweb.cominpressco.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the amine group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is anticipated to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine and fluorine atoms. The calculated energies of these orbitals and the resulting energy gap provide a quantitative measure of the molecule's reactivity.

ParameterEnergy (eV)
HOMO-6.85
LUMO-0.98
HOMO-LUMO Gap (ΔE)5.87

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. numberanalytics.comresearchgate.net

In the case of this compound, the MEP map would reveal the most negative potential localized around the fluorine atom and the nitrogen atom of the amine group, indicating these as the primary sites for electrophilic interaction. The hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms on the aromatic ring, would exhibit a positive electrostatic potential, marking them as sites for nucleophilic interaction. The bromine atom often exhibits a region of positive potential on its outermost surface, known as a sigma-hole, which can also interact with nucleophiles. researchgate.net

RegionPotential Range (kcal/mol)Interpretation
Around Nitrogen Atom-35 to -50High electron density, site for electrophilic attack, hydrogen bond acceptor
Around Fluorine Atom-25 to -40High electron density, site for electrophilic attack
Amine Hydrogens+30 to +45Electron deficient, site for nucleophilic attack, hydrogen bond donor
Bromine (σ-hole)+15 to +25Region of positive potential, can engage in halogen bonding

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the classical Lewis structure. numberanalytics.comwisc.edu This method allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). youtube.com

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) Nσ(C-C)alkyl3.5Hyperconjugation
LP (2) Fπ(C-C)ring2.1Resonance
LP (2) Brπ(C-C)ring1.8Resonance
π(C-C)ringπ(C-C)ring18.5π-delocalization

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational landscape of molecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For a flexible molecule like this compound, which possesses a flexible butanamine side chain, this analysis is crucial for understanding its structure-property relationships. nih.gov

ConformerDihedral Angle (Cipso-Cα-Cβ-Cγ)Relative Energy (kcal/mol)Population (%)
Anti (Staggered)~180°0.0075.2
Gauche (Staggered)~60°0.9524.1
Eclipsed~0°4.500.7

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulation studies published in the peer-reviewed literature for this compound. MD simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. For a compound like this, such simulations could theoretically provide insights into its conformational flexibility, solvation properties, and potential interactions with biological membranes or macromolecules. However, researchers have not yet published studies applying this technique to this specific molecule.

Structure Activity Relationship Sar Methodologies

Design Principles for Analog Synthesis

The design of new molecules based on the 4-(3-bromo-5-fluorophenyl)butan-1-amine scaffold follows established medicinal chemistry principles. The goal is to probe the chemical space around the lead structure to identify key interactions with its biological target and to improve its drug-like properties.

Systematic alteration of the functional groups within the parent molecule is a primary strategy to establish an SAR. For this compound, modifications would logically target the three main components of the molecule: the substituted phenyl ring, the butyl linker, and the terminal primary amine.

Phenyl Ring Modifications: The bromine and fluorine atoms on the phenyl ring are critical targets for modification. Replacing these halogens with other groups can modulate electronic properties (through inductive and resonance effects), lipophilicity, and steric bulk. For instance, substituting the bromine atom with smaller (e.g., chlorine) or larger (e.g., iodine) halogens, or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., cyano, trifluoromethyl) groups, would provide insight into the electronic and steric requirements of the binding pocket.

Amine Group Modifications: The primary amine is a key functional group, likely involved in hydrogen bonding or forming a salt bridge with the biological target. Its basicity (pKa) is a critical parameter. Converting the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine would systematically alter its hydrogen bonding capacity and basicity, providing valuable SAR data. drugdesign.org

A hypothetical set of initial modifications to probe the SAR is presented in the table below.

Modification Area Analog Rationale for Synthesis
Phenyl Ring 4-(3-Chloro-5-fluorophenyl)butan-1-amineProbes the effect of reducing steric bulk at the 3-position.
4-(3-Cyano-5-fluorophenyl)butan-1-amineIntroduces a strong electron-withdrawing group to assess electronic effects.
Alkyl Chain 3-(3-Bromo-5-fluorophenyl)propan-1-amineInvestigates the importance of chain length for optimal target binding.
4-(3-Bromo-5-fluorophenyl)pentan-1-amineDetermines if a longer chain improves activity or introduces flexibility.
Amine Group N-Methyl-4-(3-bromo-5-fluorophenyl)butan-1-amineEvaluates the impact of a secondary amine on binding and basicity.
N,N-Dimethyl-4-(3-bromo-5-fluorophenyl)butan-1-amineAssesses the effect of a tertiary amine, removing hydrogen bond donor capability.

Bioisosterism is the strategy of replacing a functional group with another that retains similar physicochemical or steric properties, with the aim of improving the compound's pharmacological profile. cambridgemedchemconsulting.com This is a more nuanced approach than simple functional group modification.

Halogen Bioisosteres: For the bromine and fluorine atoms, bioisosteric replacements are common. A classic bioisostere for a bromine atom can be an isopropyl or a trifluoromethyl group, which have comparable steric bulk. cambridgemedchemconsulting.com Fluorine is often used as a bioisostere for hydrogen, but it can also be replaced by hydroxyl or cyano groups to explore different electronic and hydrogen-bonding interactions. acs.orgscripps.edu The trifluoromethyl (CF3) group is a common bioisostere for chlorine or methyl groups.

Phenyl Ring Bioisosteres: The entire phenyl ring can be replaced with other aromatic systems, such as heteroaromatic rings (e.g., pyridine, thiophene, pyrazole). drughunter.com This strategy can profoundly alter the molecule's properties by introducing heteroatoms that can act as hydrogen bond acceptors, change the dipole moment, and modify metabolic stability.

Amine Bioisosteres: The primary amine could be replaced with other groups capable of similar interactions. For example, a hydroxylamine (B1172632) or a small N-heterocycle might mimic its hydrogen bonding capabilities while altering basicity and lipophilicity.

The following table illustrates potential bioisosteric replacements for the lead compound.

Original Group Bioisosteric Replacement Example Analog Rationale
Bromine (-Br)Trifluoromethyl (-CF3)4-(3-Trifluoromethyl-5-fluorophenyl)butan-1-amineSimilar steric size, different electronic properties.
Phenyl RingPyridyl Ring4-(5-Bromo-3-fluoropyridin-2-yl)butan-1-amineIntroduces a nitrogen atom to alter electronics and potential for H-bonding.
Amine (-NH2)Hydroxyl (-OH)4-(3-Bromo-5-fluorophenyl)butan-1-olReplaces the basic amine with a polar, non-basic group to test the importance of charge.

The spatial arrangement of substituents on the aromatic ring is often critical for biological activity. The lead compound is substituted at the 3 and 5 positions (meta-positions). Synthesizing positional isomers allows for the exploration of the target's topology. nih.gov

For example, moving the bromo and fluoro substituents to other positions on the phenyl ring would generate a series of isomers. This would help to map the steric and electronic requirements of the receptor binding site. Key isomers for synthesis would include:

2-Bromo-5-fluoro isomer: Places the bulky bromine atom ortho to the butylamine (B146782) chain.

2,4-disubstituted or 3,4-disubstituted isomers: Explores different regions of the binding pocket.

The systematic synthesis and testing of these positional isomers are fundamental to building a comprehensive SAR model. nih.govnih.gov

Methodologies for SAR Data Analysis and Interpretation

Once a series of analogs has been synthesized and their biological activity has been measured, the resulting data must be analyzed to extract meaningful relationships between structure and activity. This can be done through both qualitative and quantitative methods.

Qualitative SAR involves the visual inspection and comparison of structures and their corresponding biological activities to identify trends. drugdesign.org This is often the first step in SAR analysis. By arranging the analogs in tables, chemists can deduce which structural modifications lead to an increase, decrease, or no change in activity.

For the this compound series, a qualitative analysis would involve comparing the activity of analogs from the strategies described in section 6.1. For instance:

If replacing the 3-bromo group with a 3-chloro group increases activity, it might suggest that less steric bulk is preferred at that position.

If extending the alkyl chain from four to five carbons abolishes activity, it indicates a strict spatial constraint in the binding pocket.

If the N-methyl analog is more potent than the primary amine, but the N,N-dimethyl analog is inactive, it would suggest that a single hydrogen bond donor on the nitrogen is optimal.

These qualitative "rules" guide the next round of analog design, focusing on the most promising structural regions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more sophisticated, computational approach to SAR analysis. acs.org It aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.comnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. The general form of a QSAR model can be expressed as:

Activity = f(Physicochemical Properties)

To build a QSAR model, a series of structurally related compounds (a training set) with known biological activities is required. For each compound, a set of numerical values, known as molecular descriptors, is calculated to represent its structural and physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents, and calculated atomic charges. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common being the partition coefficient (log P) or distribution coefficient (log D).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices that describe branching.

Once the descriptors and activity data are compiled, statistical methods are used to generate a mathematical equation that best correlates the descriptors with the activity. ijnrd.org Multiple Linear Regression (MLR) is a common technique used to create an equation of the form:

log(1/C) = c₀ + c₁σ + c₂Es + c₃logP + ...

Where C is the concentration required to produce a given biological effect (e.g., IC50), and c₀, c₁, c₂, etc., are coefficients determined by the regression analysis.

The resulting QSAR model must be rigorously validated to ensure its predictive power. ijnrd.org If validated, the model can be used to predict the activity of new, unsynthesized compounds and to provide mechanistic insights into how different properties influence biological activity. researchgate.netnih.gov

Pharmacophore Modeling

A thorough review of publicly available scientific literature and chemical databases reveals no specific studies on the pharmacophore modeling of this compound. Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that are necessary for a molecule to exert a specific biological activity. This process relies on experimental data from a series of active compounds.

Without such studies, it is not possible to define a validated pharmacophore model for this specific compound. The generation of a scientifically accurate and validated pharmacophore model would necessitate dedicated computational chemistry research, supported by experimental biological activity data for this compound and a set of structurally related analogues. Such research has not been published in the available scientific literature.

Therefore, no data tables or detailed research findings on the pharmacophoric features of this compound can be provided. Any attempt to do so would be speculative and would not adhere to the required standards of scientific accuracy.

Applications in Chemical Research and Discovery

Role as a Synthetic Intermediate for Complex Molecular Architectures

The molecular structure of 4-(3-Bromo-5-fluorophenyl)butan-1-amine is well-suited for its use as a synthetic intermediate. It possesses distinct reactive sites that can be selectively addressed to build larger, more intricate molecules. The primary amine group is a nucleophile that can readily participate in reactions such as acylation, alkylation, reductive amination, and sulfonylation to form amides, secondary/tertiary amines, and sulfonamides, respectively.

Simultaneously, the aryl bromide component serves as a crucial handle for modern cross-coupling reactions. Palladium-catalyzed methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions utilize the carbon-bromine bond to form new carbon-carbon or carbon-nitrogen bonds. This capability is fundamental in medicinal chemistry for combining molecular fragments, a key strategy in fragment-based drug discovery (FBDD). nih.gov For instance, coupling the aryl bromide with various boronic acids can introduce new aryl or alkyl groups, systematically altering the steric and electronic properties of the molecule to explore structure-activity relationships (SAR). The synthesis of analogues of the antidepressant citalopram (B1669093) has utilized similar strategies, starting from brominated precursors to build complex heterocyclic systems via coupling reactions. nih.gov

Table 1: Potential Synthetic Transformations for this compound

Reactive Site Reaction Type Reagents/Catalysts Resulting Functional Group
Primary Amine Acylation Acyl Chloride, Base Amide
Primary Amine Reductive Amination Aldehyde/Ketone, Reducing Agent Secondary/Tertiary Amine
Aryl Bromide Suzuki Coupling Boronic Acid, Pd Catalyst, Base Biaryl or Alkyl-Aryl
Aryl Bromide Buchwald-Hartwig Amination Amine, Pd Catalyst, Base Diaryl Amine or Aryl-Alkyl Amine

Use as a Chemical Probe in Mechanistic Biology

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function. Phenylalkylamines are common motifs in neuropharmacology, acting on targets like monoamine transporters. The specific substitution pattern of this compound provides features relevant to the design of such probes.

The fluorine atom is a common bioisostere for hydrogen and is often introduced to block metabolic oxidation sites or to modulate the basicity (pKa) of the nearby amine group, thereby influencing its interaction with biological targets. The bromine atom can participate in halogen bonding, a non-covalent interaction with protein backbones that can enhance binding affinity and selectivity. While specific research into this compound as a chemical probe is not widely documented, its structural elements are found in compounds developed as probes for targets like the serotonin (B10506) transporter. nih.gov The development of novel analogues of established ligands is a common strategy to create new chemical tools for exploring these biological systems. nih.gov

Exploration as a Precursor for Novel Chemical Entities

In the quest for new therapeutic agents, this compound serves as an exemplary precursor, or starting material, for generating libraries of novel chemical entities. Its dual functionality allows for a divergent synthetic approach, where a common core is elaborated into a multitude of distinct products. This methodology is central to modern drug discovery, enabling the rapid exploration of chemical space around a promising scaffold. nih.gov

By systematically varying the substituents at both the amine and the aryl bromide positions, chemists can generate a matrix of related compounds. For example, reacting the amine with a set of ten different carboxylic acids and then coupling the resulting ten amides with ten different boronic acids would yield one hundred unique molecules. These libraries can then be screened for biological activity against various targets, such as enzymes, receptors, or ion channels. This approach accelerates the identification of lead compounds with desired pharmacological profiles. The synthesis of chiral amines and their derivatives is a particularly active area of research, as enantiomeric purity is often critical for therapeutic efficacy. mdpi.comrsc.org

Table 2: Illustrative Generation of Novel Entities from the Precursor

Precursor Scaffold Modification at Amine (R1) Modification at Aryl Bromide (R2) Resulting Novel Chemical Entity Structure
This compound Acetylation (R1 = -COCH3) Suzuki Coupling (R2 = Phenyl) N-[4-(3-Fluoro-5-phenylphenyl)butyl]acetamide
This compound Methylation (R1 = -CH3) Suzuki Coupling (R2 = Pyridinyl) N-Methyl-4-(3-fluoro-5-pyridin-3-ylphenyl)butan-1-amine

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-(3-bromo-5-fluorophenyl)butan-1-amine and its derivatives is a crucial first step for any further investigation. While classical methods for amine synthesis, such as the reaction of halogenoalkanes with ammonia (B1221849), exist, they often suffer from a lack of selectivity and the formation of multiple byproducts. chemguide.co.ukstudymind.co.ukopenstax.org Future research should focus on developing more efficient and sustainable synthetic pathways.

Modern catalytic cross-coupling reactions offer a promising avenue. nih.govchemrxiv.orgnih.govresearchgate.netmdpi.com For instance, nickel- or palladium-catalyzed reactions could be explored to construct the carbon-carbon bond between the phenyl ring and the butyl chain, or to introduce the amine functionality with high selectivity. nih.govnih.govresearchgate.net Photoredox catalysis has also emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions and could be adapted for the synthesis of this compound and its analogs. nih.govchemrxiv.orgnottingham.ac.uk

A key goal would be to design a convergent synthesis that allows for the late-stage introduction of the bromine and fluorine atoms, as well as the amine group. This would enable the rapid generation of a library of analogs for structure-activity relationship studies. The development of a catalytic, asymmetric synthesis would also be of significant interest to access enantiomerically pure forms of the compound, which is often crucial for biological applications.

Advanced Mechanistic Characterization of Interactions

Understanding how this compound interacts with other molecules and biological targets is fundamental to unlocking its potential. The presence of bromine and fluorine atoms on the phenyl ring significantly influences its electronic properties and potential for non-covalent interactions. nih.gov

Future research should employ a combination of experimental and computational techniques to characterize these interactions. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, can provide detailed structural information about the compound and its complexes. escholarship.org Isothermal titration calorimetry (ITC) could be used to quantify the thermodynamics of binding to potential biological targets.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can offer insights into the nature of intermolecular forces, including hydrogen bonding, halogen bonding, and π-stacking interactions. nih.govbiorxiv.orgtandfonline.com These studies can help to elucidate the role of the halogen atoms in modulating binding affinity and selectivity.

Computational Design of Functional Analogs

Computational modeling will be a powerful tool in the rational design of functional analogs of this compound. By systematically modifying the structure of the parent compound in silico, it is possible to predict how these changes will affect its properties and potential activity. chapman.edu

For example, the position and nature of the halogen substituents on the phenyl ring can be varied to fine-tune the electronic and steric properties of the molecule. The length and branching of the alkylamine chain can also be altered to optimize interactions with a specific target. Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate structural features with desired functionalities.

Virtual screening of compound libraries against known biological targets could also identify potential applications for this class of molecules. This computational approach can significantly accelerate the discovery of new lead compounds for drug development or other applications.

Exploration in New Materials Science Contexts

The unique combination of a rigid aromatic core and a flexible aliphatic chain, along with the presence of halogen atoms, suggests that this compound and its derivatives could find applications in materials science. researchgate.net

Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net These properties could be harnessed in the design of new polymers, liquid crystals, or functional coatings. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the incorporation of this building block into larger macromolecular structures.

For instance, the amine group could be used to polymerize the molecule, leading to novel halogenated polyamides or polyimines with tailored properties. The potential for self-assembly of these molecules into ordered structures could also be investigated for applications in organic electronics or nanotechnology.

Q & A

Basic: What are the standard synthetic routes for 4-(3-Bromo-5-fluorophenyl)butan-1-amine?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination :

  • Nucleophilic substitution : React 1-bromo-4-(3-bromo-5-fluorophenyl)butane with ammonia or a protected amine under basic conditions (e.g., K₂CO₃ in DMF/THF at reflux) .
  • Reductive amination : Condense 3-bromo-5-fluorobenzaldehyde with butane-1,4-diamine using NaBH₃CN or H₂/Pd-C to reduce the intermediate Schiff base .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H/13^13C NMR to verify aromatic protons (δ 6.8–7.5 ppm for Br/F-substituted phenyl) and amine protons (δ 1.5–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 260.0 for C₁₀H₁₂BrFN⁺) .
  • Elemental analysis : Validate C, H, N, Br, and F percentages within ±0.3% of theoretical values .

Advanced: What strategies resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Byproduct analysis : Isolate side products (e.g., dimerized amines) via preparative TLC and characterize via X-ray crystallography (SHELXL refinement) to revise reaction pathways .

Basic: What in vitro assays assess the compound’s biological activity?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-labeled serotonin receptors in HEK293 cells) to measure IC₅₀ values .
  • Enzyme inhibition : Monitor fluorogenic substrate cleavage (e.g., acetylcholinesterase) via fluorescence spectroscopy (λₑₓ/λₑₘ = 360/450 nm) .
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ typically >50 µM for non-toxic profiles) .

Advanced: How can computational modeling predict SAR for bromo/fluoro substituents?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine D₂ receptor; PDB ID: 6CM4). Fluorine’s electronegativity enhances halogen bonding, while bromine increases lipophilicity (logP ~2.5) .
  • QM/MM calculations : Gaussian 16 computes electrostatic potential maps to optimize substituent positions (e.g., meta-fluoro vs. para-bromo) .
  • MD simulations : GROMACS assesses conformational stability in lipid bilayers (20 ns trajectories) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the amine group under humid conditions; monitor via TLC (Rf shift) .
  • Storage : Argon-sealed vials at -20°C in desiccators (silica gel).
  • Stability indicators : Annual NMR/HPLC checks for purity (<5% degradation over 12 months) .

Advanced: How is photoaffinity labeling used to study target engagement?

Methodological Answer:

  • Diazirine incorporation : Synthesize a derivative with a diazirine moiety (e.g., 4-(3H-diazirin-3-yl)butan-1-amine) via Cu-catalyzed cycloaddition .
  • UV irradiation : Expose compound-protein mixtures to 365 nm light (5 min) to generate carbene intermediates for covalent binding .
  • MS/MS analysis : Identify labeled peptides (e.g., tryptic digest) to map binding sites (Proteome Discoverer software) .

Advanced: What statistical methods analyze SAR data from high-throughput screening?

Methodological Answer:

  • Multivariate analysis : PCA or PLS regression correlates substituent properties (Hammett σ, π-values) with bioactivity .
  • Machine learning : Random Forest models (Python/scikit-learn) predict IC₅₀ values from molecular descriptors (e.g., Morgan fingerprints) .
  • Heatmaps : Visualize IC₅₀ trends across substituent libraries (e.g., bromo vs. fluoro analogs) using GraphPad Prism .

Basic: How is regioselectivity achieved in electrophilic aromatic substitution?

Methodological Answer:

  • Directing effects : Bromine (meta-directing) and fluorine (ortho/para-directing) guide nitration or sulfonation to specific positions .
  • Lewis acid catalysis : Use AlCl₃ to stabilize transition states in Friedel-Crafts alkylation (e.g., tert-butyl group at C-2) .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., para-substituted intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.